molecular formula C22H21N3OS2 B6108263 (5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6108263
M. Wt: 407.6 g/mol
InChI Key: PWKOFGTWDRTVRG-FYWRMAATSA-N
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Description

The compound (5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, an indole moiety, and a diethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Attachment of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Introduction of the Diethylamino-Substituted Phenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with diethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(5Z)-3-[4-(diethylamino)phenyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone core, an indole moiety, and a diethylamino-substituted phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-3-24(4-2)16-9-11-17(12-10-16)25-21(26)20(28-22(25)27)13-15-14-23-19-8-6-5-7-18(15)19/h5-14,26H,3-4H2,1-2H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKOFGTWDRTVRG-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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